[1'-13C]ribothymidine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-MWOHCMKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Site Specific Isotopic Labeling of Ribothymidine Analogues
Enzymatic Synthesis Approaches for [1'-¹³C]Ribothymidine Production
Enzymatic and chemo-enzymatic methods offer highly specific and efficient routes to isotopically labeled nucleosides, often proceeding with high yields and stereoselectivity under mild reaction conditions. nih.govbeilstein-journals.org
Chemo-Enzymatic Strategies for ¹³C Incorporation
Chemo-enzymatic synthesis combines the flexibility of chemical synthesis for creating labeled precursors with the high specificity of enzymatic catalysis for the final assembly. nih.gov This hybrid approach is particularly effective for producing [1'-¹³C]ribothymidine. The general strategy involves the enzymatic coupling of a chemically synthesized, ¹³C-labeled sugar precursor with the nucleobase, thymine (B56734).
A key class of enzymes used in this process is the nucleoside phosphorylases. mdpi.com These enzymes catalyze the reversible phosphorolysis of nucleosides to form a ribose-1-phosphate (B8699412) and a free nucleobase. By supplying a pre-labeled [1-¹³C]ribose-1-phosphate and thymine, the equilibrium can be driven toward the synthesis of [1'-¹³C]ribothymidine. This approach leverages enzymes from the pentose (B10789219) phosphate (B84403) pathway to couple the chemically synthesized components. nih.gov The enzymatic nature of the glycosylation step ensures the formation of the correct β-anomeric configuration at the C1' position, which is crucial for the nucleoside's biological relevance.
An alternative chemo-enzymatic method involves the use of T7 RNA polymerase for the in vitro transcription of RNA, where labeled ribonucleoside-5'-triphosphates (rNTPs) are incorporated. mdpi.com To produce [1'-¹³C]ribothymidine within an RNA strand, a [1'-¹³C]ribothymidine triphosphate precursor would be required. This method is advantageous for creating specifically labeled, large RNA molecules for NMR analysis. nsf.gov
Optimization of Biosynthetic Pathways for Precursor Generation
The generation of the essential labeled precursor, typically a [1-¹³C]ribose derivative, is a critical step. This is often achieved by harnessing and optimizing microbial biosynthetic pathways. mdpi.com Microorganisms like E. coli are cultured in media containing a ¹³C-labeled carbon source, such as [1-¹³C]D-glucose.
The central metabolic pathway leveraged for this purpose is the Pentose Phosphate Pathway (PPP). numberanalytics.com The PPP converts glucose-6-phosphate into various sugars, including ribose-5-phosphate (B1218738), which is the direct precursor for nucleotide biosynthesis. numberanalytics.com By feeding the metabolic pathway with [1-¹³C]D-glucose, the label is specifically incorporated into the C1 position of the resulting ribose-5-phosphate. This labeled precursor can then be harvested for use in subsequent chemo-enzymatic steps or used directly by the organism to produce labeled nucleosides. core.ac.uk Fine-tuning the metabolic flux through these pathways is essential to maximize the yield of the desired labeled precursor and minimize isotopic scrambling. core.ac.uk
| Enzyme Class | Role in Synthesis | Labeled Substrate Example | Product |
| Nucleoside Phosphorylase | Catalyzes stereoselective glycosidic bond formation | [1-¹³C]ribose-1-phosphate | [1'-¹³C]ribothymidine |
| T7 RNA Polymerase | Incorporates labeled NTPs into RNA strands | [1'-¹³C]ribothymidine triphosphate | RNA containing [1'-¹³C]ribothymidine |
| Enzymes of the Pentose Phosphate Pathway | Convert labeled glucose into labeled ribose | [1-¹³C]D-glucose | [1-¹³C]ribose-5-phosphate |
Chemical Synthesis Routes for [1'-¹³C]Ribothymidine Derivatization
Stereoselective Glycosylation Reactions for 1'-Carbon Incorporation
The cornerstone of chemical nucleoside synthesis is the glycosylation reaction, where the ribose sugar and the nucleobase are coupled. acs.org To produce [1'-¹³C]ribothymidine, this reaction must be performed with a ribose molecule containing the ¹³C label at the C1 position. A primary challenge is to control the stereochemistry of the newly formed glycosidic bond to exclusively obtain the β-anomer, which is the naturally occurring form.
One of the most widely used methods is the Vorbrüggen glycosylation. cuni.cz This reaction typically involves a silylated nucleobase (e.g., persilylated thymine) and a ribose derivative with a leaving group at the anomeric C1 position, activated by a Lewis acid. The use of a participating group at the C2' position of the ribose donor, such as an acetyl or benzoyl group, is crucial for achieving high β-stereoselectivity. acs.org The C2' participating group first attacks the anomeric center to form a stable cyclic intermediate, which then blocks the α-face of the ribose. The incoming nucleobase can then only attack from the β-face, resulting in the desired β-nucleoside. nih.gov Other strategies, such as those employing thiocarbonates as glycosyl donors, have also been developed to achieve high β-stereoselectivity through an SN2-type mechanism. researchgate.net
Purification and Characterization Methodologies for Labeled Ribothymidine
Following synthesis, the crude product is a mixture containing the desired labeled nucleoside, unreacted starting materials, and various byproducts. Rigorous purification and characterization are essential to ensure the identity, purity, and correct isotopic incorporation of [1'-¹³C]ribothymidine.
Purification: High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying nucleosides. google.com Reversed-phase HPLC, using a C18 column, is commonly employed to separate the polar nucleoside product from less polar protected intermediates and other impurities. google.comnih.gov The fractions containing the pure compound are collected, pooled, and lyophilized to obtain the final product. nih.gov Gel filtration chromatography can also be used, particularly for purifying longer RNA fragments containing the labeled nucleoside. researchgate.net
Characterization: A combination of mass spectrometry and NMR spectroscopy is used to confirm the structure and isotopic labeling of the final product.
Mass Spectrometry (MS): MS is used to verify the molecular weight of the synthesized compound. silantes.commdpi.com For [1'-¹³C]ribothymidine, the molecular weight should be one mass unit higher than that of its unlabeled counterpart due to the presence of the single ¹³C atom. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition. researchgate.netrsc.org Isotope dilution mass spectrometry is a precise method for quantification. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for confirming the site of isotopic labeling. silantes.com
¹³C NMR: A ¹³C NMR spectrum will show a significantly enhanced signal for the C1' carbon, confirming the successful incorporation of the label at this specific position. hmdb.canih.gov
¹H NMR: In the ¹H NMR spectrum, the signal for the H1' proton will appear as a doublet due to one-bond coupling with the adjacent ¹³C nucleus (¹JCH), providing unambiguous proof of the label's location. mdpi.com Two-dimensional NMR experiments, such as ¹H-¹³C HSQC, can further correlate the H1' proton directly with the labeled C1' carbon. nih.gov
| Technique | Purpose | Expected Result for [1'-¹³C]ribothymidine |
| Reversed-Phase HPLC | Purification | Isolation of a single peak corresponding to the pure product. google.com |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Molecular ion peak at [M+1] relative to unlabeled ribothymidine. researchgate.net |
| ¹³C NMR Spectroscopy | Isotope Position Confirmation | Highly intense signal for the C1' carbon resonance. hmdb.ca |
| ¹H NMR Spectroscopy | Isotope Position Confirmation | Splitting of the H1' proton signal into a doublet (¹JCH coupling). mdpi.com |
| ¹H-¹³C HSQC | Direct C-H Correlation | A cross-peak correlating the H1' proton and the C1' carbon. nih.gov |
Advanced Chromatographic Techniques for High Purity [1'-¹³C]Ribothymidine
Achieving exceptionally high purity is critical for isotopically labeled compounds to be used as internal standards for quantification or in sensitive biophysical assays. nist.govlibios.fr Contamination with the unlabeled analogue or other synthesis-related impurities can significantly compromise experimental results. Therefore, advanced chromatographic techniques are indispensable for the purification of [1'-¹³C]ribothymidine following its chemical synthesis. google.comoup.com
High-Performance Liquid Chromatography (HPLC) is the predominant method for purifying nucleosides and their analogues. nih.gov For [1'-¹³C]ribothymidine, several HPLC modalities are particularly effective:
Reversed-Phase HPLC (RP-HPLC): This is one of the most common techniques for nucleoside purification. It separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. By carefully controlling the gradient of the organic solvent, [1'-¹³C]ribothymidine can be effectively separated from more or less polar impurities. sci-hub.se
Anion-Exchange Chromatography (AEX-HPLC): This technique is particularly useful for purifying oligonucleotides but can also be adapted for nucleosides, especially to remove any charged impurities. google.comresearchgate.net The separation is based on the interaction between the analyte and a charged stationary phase.
Size-Exclusion Chromatography (SEC): While more commonly used for purifying larger molecules like tRNA or rRNA from which nucleosides are derived for analysis, SEC can also be employed in specific contexts to separate the target compound based on molecular size. nih.gov
The development of Ultra-High-Performance Liquid Chromatography (UHPLC) systems allows for even faster and more efficient separations, utilizing columns with smaller particle sizes to achieve higher resolution in significantly shorter run times, with some methods for nucleoside analysis taking only about 14 minutes per sample. nih.gov
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity, effective for general purification. sci-hub.se |
| Column | C18, 2.7-5 µm particle size | Provides a nonpolar stationary phase for interaction. nih.gov |
| Mobile Phase A | Aqueous buffer (e.g., 0.1 M Ammonium Acetate) | The primary polar solvent. nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound by increasing solvent strength. google.com |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical to semi-preparative scale. nih.gov |
| Detection | UV Absorbance (e.g., 254/260 nm) | Monitors the elution of the nucleoside based on its UV-absorbing pyrimidine (B1678525) ring. |
Spectroscopic Verification of Isotopic Enrichment and Positional Specificity in Synthetic Products
Following purification, it is imperative to verify two key aspects of the synthetic product: the successful incorporation of the ¹³C isotope (isotopic enrichment) and its precise location at the 1'-position of the ribose moiety (positional specificity). Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive techniques for this validation. silantes.com
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the isotopic enrichment. nih.gov The technique separates ions based on their mass-to-charge ratio (m/z). A molecule of [1'-¹³C]ribothymidine will have a molecular weight that is approximately 1.00335 Da higher than its unlabeled counterpart. This mass difference is readily detected by high-resolution mass spectrometry. researchgate.net The resulting mass spectrum will show a population of molecules with the expected increased mass, confirming successful labeling. nih.gov Isotope dilution mass spectrometry, which uses the labeled compound as an internal standard, is a powerful method for the precise and accurate quantification of the corresponding unlabeled nucleoside in biological samples. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides unambiguous proof of the isotopic label's specific position. Both ¹H NMR and ¹³C NMR are employed.
¹³C NMR Spectroscopy: A direct ¹³C NMR spectrum of [1'-¹³C]ribothymidine will exhibit a dramatically enhanced signal intensity at the chemical shift corresponding to the C1' carbon atom. For a similar labeled nucleoside, [1'-¹³C]inosine, the C1' signal appears around 88.68 ppm. researchgate.net A similar chemical shift would be expected for [1'-¹³C]ribothymidine, and its prominence in the spectrum confirms the enrichment at a carbon position.
¹H NMR Spectroscopy: The proton NMR spectrum offers the most definitive evidence for positional specificity. In an unlabeled ribothymidine molecule, the signal for the proton at the 1'-position (H1') appears as a doublet, split by the adjacent H2' proton. However, in [1'-¹³C]ribothymidine, the H1' proton is directly bonded to a ¹³C nucleus. This results in a large, characteristic one-bond coupling (¹JC,H). Consequently, the H1' signal is further split by this ¹³C-coupling, appearing as a "doublet of doublets". The magnitude of this coupling constant is typically large for anomeric protons, around 170 Hz, providing irrefutable evidence that the label is at the C1' position. researchgate.net
| Technique | Parameter | Expected Observation |
|---|---|---|
| Mass Spectrometry (MS) | Mass Shift (Δm/z) | An increase of ~1 Da compared to unlabeled ribothymidine. nih.gov |
| ¹³C NMR | C1' Chemical Shift (δ) | Highly enhanced signal around 88-90 ppm. researchgate.net |
| ¹H NMR | H1' Signal Multiplicity | Doublet of doublets. researchgate.net |
| H1'-C1' Coupling Constant (¹JC,H) | ~170 Hz. researchgate.net |
Application of 1 13c Ribothymidine in Nucleic Acid Structural and Dynamic Studies by Nuclear Magnetic Resonance Nmr Spectroscopy
Elucidation of Transfer RNA (tRNA) Conformation and Flexibility
The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, which is, in turn, dictated by the conformation of the molecule. Consequently, the ¹³C chemical shift of a labeled ribothymidine can serve as a direct reporter on the local structure of the tRNA.
Early studies on purified tRNA species demonstrated the ability to resolve single methyl carbon resonances from ¹³C-enriched modified nucleosides, including ribothymidine. nih.govoup.com The chemical shift of the ribothymidine methyl carbon in tRNAPhe was observed to be sensitive to changes in local structure induced by temperature and the presence of magnesium ions (Mg²⁺), which are essential for stabilizing the correct tRNA tertiary fold. nih.govoup.com For instance, the methyl signal of ribothymidine in tRNAPhe shifted from 12.3 ppm at 45°C without Mg²⁺ to 11.1 ppm at 30°C in the presence of 10mM MgCl₂. nih.govoup.com This sensitivity highlights the utility of ¹³C-NMR in probing conformational changes within tRNA. nih.gov
| Condition | Temperature (°C) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Absence of Mg²⁺ | 45 | 12.3 |
| Presence of 10mM MgCl₂ | 30 | 11.1 |
Ribothymidine is a hallmark of the T-loop (or TΨC loop), a conserved structural motif in most tRNAs. scienceopen.com This loop is involved in critical tertiary interactions and in binding to the ribosome during translation. The modification of uridine (B1682114) to ribothymidine is known to contribute to the thermal stability of the tRNA molecule. nih.govnih.gov Studies have shown that the presence of ribothymidine, compared to an unmodified uridine at the same position, enhances the stability of the tRNA's tertiary structure. nih.gov
By using [1'-¹³C]ribothymidine, NMR can be employed to study the dynamics of the T-loop. Techniques such as ¹³C relaxation dispersion can probe motions on microsecond-to-millisecond timescales. nih.gov While not specifically demonstrated on [1'-¹³C]ribothymidine in the provided sources, the principle allows for the characterization of the flexibility of the T-loop and how its dynamics might change upon interaction with other molecules, such as ribosomal components. Modifications within the tRNA core are known to influence the balance between flexibility and stability, and ¹³C labeling provides a direct means to observe these local dynamic effects. oup.com
The canonical L-shaped structure of tRNA is stabilized by long-range tertiary interactions, most notably the interaction between the T-loop and the D-loop. scienceopen.com Ribothymidine at position 54 (T54) often participates in a reverse Hoogsteen base pair with adenosine at position 58 (A58), an interaction that is critical for maintaining the tRNA's three-dimensional fold. scienceopen.com
Studies of RNA-Protein Interactions and Recognition Mechanisms
The specific recognition of RNA molecules by proteins is fundamental to numerous cellular processes. Isotopic labeling of RNA with probes like [1'-¹³C]ribothymidine provides an effective strategy for mapping interaction surfaces and studying the conformational consequences of protein binding.
Pinpointing the precise nucleotides involved in an RNA-protein interface is key to understanding the mechanism of recognition. When a protein binds to an RNA molecule containing a [1'-¹³C]ribothymidine label, changes in the NMR spectrum of the labeled site can identify it as a point of contact.
Chemical shift perturbation (CSP) mapping is a primary technique used for this purpose. nih.gov Upon protein binding, residues at the interaction interface experience a change in their local environment, leading to perturbations in their chemical shifts. nih.gov By comparing the ¹³C spectrum of the labeled RNA in its free and protein-bound states, one can identify which ribothymidine residues are involved in the interaction. The magnitude of the chemical shift change can also provide information about the nature of the interaction. This approach is powerful because it provides site-specific information even in the absence of a high-resolution structure of the complex. nih.gov Furthermore, selective ¹³C labeling can simplify complex spectra and is essential for assigning intermolecular Nuclear Overhauser Effects (NOEs), which provide distance constraints for structure determination. nih.gov
| Residue Position | ¹³C Shift (Free RNA) (ppm) | ¹³C Shift (Bound RNA) (ppm) | Chemical Shift Perturbation (Δδ ppm) | Inference |
|---|---|---|---|---|
| T25 | 90.5 | 90.6 | 0.1 | Not at binding interface |
| T54 | 91.2 | 92.5 | 1.3 | Located at binding interface |
Ligand binding to RNA often induces conformational changes in both the RNA and the protein. nih.gov These structural rearrangements can be critical for biological function. A ¹³C label at a specific site, such as in [1'-¹³C]ribothymidine, acts as a sensitive reporter for such conformational transitions.
By titrating a ligand (e.g., a protein or a small molecule) into a solution of the labeled RNA and monitoring the ¹³C chemical shifts, one can follow the binding event. nih.gov If the exchange between the free and bound states is fast on the NMR timescale, a single, population-weighted average peak is observed, which shifts progressively during the titration. nih.gov This allows for the determination of binding affinities (Kd). More importantly, if the binding event is coupled to a conformational change in the RNA, this will be reflected as a significant perturbation in the chemical shift of the ¹³C probe, providing direct evidence of the structural alteration. mdpi.combiorxiv.org This makes [1'-¹³C]ribothymidine a valuable tool for studying the dynamic and structural consequences of molecular recognition events involving RNA.
Development of Advanced 13C NMR Spectroscopic Techniques for Nucleic Acids
The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), into nucleic acids has been a cornerstone for advancing Nuclear Magnetic Resonance (NMR) spectroscopy beyond the limitations of proton (¹H) NMR. While ¹H NMR is fundamental, its application to larger RNA molecules is often hampered by severe spectral overlap and line broadening. The introduction of ¹³C labels, particularly at specific sites like the C1' position of a ribose ring in [1'-¹³C]ribothymidine, provides a powerful tool to overcome these challenges. The larger chemical shift dispersion of ¹³C nuclei offers improved resolution, enabling the detailed study of RNA structure and dynamics. nih.govnih.gov This site-specific labeling approach, exemplified by [1'-¹³C]ribothymidine, facilitates the development and application of sophisticated NMR experiments designed to probe specific aspects of nucleic acid conformation and behavior.
Implementation of ¹³C-Detected Experiments for High-Resolution RNA Studies
The direct observation of ¹³C nuclei has emerged as a valuable complement to traditional ¹H-detected methods for studying RNA. nih.gov These ¹³C-detected experiments leverage the wide range of ¹³C chemical shifts to reduce spectral crowding, which is a significant problem in the proton spectra of even moderately sized RNA molecules. nih.gov The incorporation of a [1'-¹³C]ribothymidine label provides a well-resolved signal that can serve as a crucial starting point for resonance assignment and structural analysis.
Several key ¹³C-detected experiments have been developed to assign ribose and backbone resonances:
The (H)CC-TOCSY experiment: This experiment is used to assign the carbon spins within an individual ribose moiety. nih.gov Starting from the known C1' position of the [1'-¹³C]ribothymidine, magnetization can be transferred to other carbons within the same sugar ring (C2', C3', C4'), allowing for unambiguous intra-residual assignment.
The (H)CPC-experiment: This technique correlates the chemical shift of a phosphorus atom (³¹P) with the C4' nucleus of the adjacent nucleotide. nih.gov This is vital for establishing sequential connectivity along the RNA backbone.
The (H)CPC-CCH-TOCSY experiment: This more advanced experiment links the phosphorus nuclei with the C1' and H1' signals of the connected ribose. nih.gov When an RNA contains [1'-¹³C]ribothymidine, this experiment provides a direct and unambiguous path for walking along the nucleic acid backbone, greatly simplifying the assignment process.
The C1' chemical shift is particularly informative as it is sensitive to the local conformation, including the sugar pucker (C2'-endo vs. C3'-endo conformation) and the glycosidic torsion angle (χ). By using [1'-¹³C]ribothymidine, researchers can obtain high-resolution information about these critical structural parameters at a specific, functionally important position within an RNA molecule.
| Ribose Carbon | Typical Chemical Shift Range (ppm) |
|---|---|
| C1' | 88 - 94 |
| C2' | 70 - 76 |
| C3' | 70 - 78 |
| C4' | 80 - 86 |
| C5' | 60 - 66 |
Solid-State NMR Applications for Immobilized Nucleic Acid Assemblies Incorporating [1'-¹³C]Ribothymidine
Magic Angle Spinning (MAS) solid-state NMR (ssNMR) is a powerful technique for the structural analysis of biomolecules that are not amenable to solution NMR or X-ray crystallography, such as large ribonucleoprotein (RNP) complexes, amyloid fibrils, or other non-crystalline assemblies. frontiersin.orgnih.gov In ssNMR, spectral resolution can be a significant challenge, making isotopic labeling not just beneficial, but often essential. frontiersin.orgnih.gov
The incorporation of [1'-¹³C]ribothymidine into an RNA molecule for ssNMR studies offers several advantages:
Spectral Simplification: Site-specific or nucleotide-type selective labeling schemes dramatically reduce the number of signals in the spectrum, making resonance assignment feasible. nih.gov A single [1'-¹³C]ribothymidine label provides a distinct and easily identifiable peak.
Probing Local Conformation: The ¹³C chemical shift of the C1' atom is a sensitive indicator of the local sugar and backbone conformation, providing valuable structural restraints even in the absence of a full resonance assignment.
Distance Measurements: The ¹³C label can be used in dipolar coupling-based correlation experiments, such as ¹³C-¹³C Proton-Driven Spin Diffusion (PDSD) or Dipolar-Assisted Rotational Resonance (DARR), to measure distances to other nearby carbon atoms. nih.gov This allows for the determination of internuclear proximities that define the three-dimensional fold of the RNA within the immobilized assembly.
Backbone Analysis: By correlating the ¹³C1' signal with nearby ³¹P nuclei in the backbone through experiments like Rotational Echo Double Resonance (REDOR), it is possible to precisely define the geometry of the phosphodiester backbone.
These applications make [1'-¹³C]ribothymidine a versatile tool for elucidating the structure of RNA in complex biological assemblies that are beyond the reach of conventional structural biology methods.
Relaxation Dispersion NMR for Dynamics of [1'-¹³C]Ribothymidine in RNA
Nucleic acids are not static molecules; their functions in biological processes like gene regulation and catalysis are intrinsically linked to their conformational dynamics, which span a wide range of timescales. nih.gov NMR relaxation dispersion (RD) techniques are uniquely capable of characterizing transient, sparsely populated ("invisible") conformational states that are in exchange with the major, ground-state structure on the microsecond to millisecond (µs-ms) timescale. nih.gov
The C1' position of the ribose is an excellent probe for monitoring these dynamic processes. duke.edu Its chemical environment is highly sensitive to changes in the sugar pucker and the glycosidic bond angle, which are often coupled to larger-scale conformational changes in the RNA. By incorporating [1'-¹³C]ribothymidine, researchers can study the dynamics at a specific site of interest.
Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ relaxation dispersion experiments are the primary methods used. nih.gov In these experiments, the effective transverse relaxation rate (R₂eff or R₁ρ) is measured as a function of a variable radiofrequency field. For a nucleus exchanging between two states, the relaxation rate will be "dispersed" if the exchange process occurs on a timescale comparable to the applied field.
Analysis of the resulting dispersion curve for the C1' nucleus of [1'-¹³C]ribothymidine can yield quantitative information about the exchange process:
Kinetics: The rate of conformational exchange (k_ex_ = k_forward_ + k_reverse_).
Thermodynamics: The population of the minor or "excited" state (p_B_).
Structural Information: The chemical shift difference between the ground and excited states (Δω), which provides insight into the nature of the conformational change at that specific nucleotide.
These studies are critical for understanding how RNA molecules sample different conformations to bind ligands, interact with proteins, or perform catalysis. nih.govsemanticscholar.org The site-specific information gained from a [1'-¹³C]ribothymidine label allows for a detailed mapping of the dynamic landscape of functional RNA molecules.
| CPMG Field Frequency (ν_CPMG_, Hz) | Effective Transverse Relaxation Rate (R₂eff, s⁻¹) |
|---|---|
| 50 | 25.3 |
| 100 | 22.1 |
| 200 | 18.5 |
| 400 | 16.2 |
| 600 | 15.4 |
| 800 | 15.1 |
| 1000 | 15.0 |
Mechanistic Investigations of Trna Modification Enzymes Using 1 13c Ribothymidine
Enzymatic Catalysis and Substrate Specificity of Ribothymidyl Synthases
Ribothymidyl synthases catalyze the S-adenosyl-L-methionine (SAM)-dependent methylation of a specific uridine (B1682114) residue (U54) within a pre-existing tRNA molecule to form ribothymidine. This reaction is crucial for the proper folding and stability of tRNA. The substrate specificity of these enzymes is remarkable, as they must recognize and modify the correct uridine residue within the context of the entire tRNA structure. The enzyme recognizes the T-loop and stem of the tRNA, with structural studies showing that the tRNA substrate refolds as it binds to the active site. pnas.org This refolding involves the flipping out of the target U54 from the T-loop into the enzyme's catalytic pocket. pnas.org
Probing the Reaction Coordinate with [1'-¹³C]Ribothymidine Analogues
The use of isotopically labeled substrates is a cornerstone of mechanistic enzymology. While the methyl group transferred from SAM is the most common site for isotopic labeling in studies of methyltransferases, labeling the tRNA substrate itself, specifically at the 1'-carbon of the ribose of the target uridine, can provide unique insights into the reaction mechanism.
The catalytic mechanism of ribothymidyl synthases is thought to proceed through a covalent intermediate. A catalytic cysteine residue attacks the C6 position of the uracil (B121893) base, forming a covalent adduct. This activates the C5 position for methylation by SAM. Following the methyl transfer, a proton is abstracted from the C5 position, and the enzyme-tRNA covalent bond is resolved.
By using a tRNA substrate containing [1'-¹³C]uridine at position 54, researchers can probe the electronic and conformational changes that occur at the ribose moiety during the catalytic cycle. Changes in the chemical environment of the 1'-carbon can be monitored by ¹³C NMR spectroscopy, providing information on the transition state and any intermediates. For instance, a significant change in the ¹³C chemical shift of the 1'-carbon upon substrate binding or during catalysis would suggest a conformational change or electronic redistribution around the glycosidic bond.
Isotopic Effects on Enzymatic Methylation and Modification Processes
Kinetic isotope effect (KIE) studies are a powerful tool for determining the rate-limiting steps of an enzymatic reaction and for elucidating the structure of the transition state. pnas.orgnih.gov A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-limiting step. wikipedia.org A secondary KIE arises from changes in the vibrational environment of the isotopic atom between the ground state and the transition state. wikipedia.org
In the context of ribothymidyl synthase, a KIE could be measured by comparing the reaction rates with tRNA containing unlabeled uridine versus [1'-¹³C]uridine at position 54. Since no bonds to the 1'-carbon of the ribose are directly broken or formed during the methylation of the uracil base, any observed KIE would be a secondary effect.
A secondary KIE at the 1'-position would be sensitive to changes in the hybridization or conformation of the ribose sugar as the reaction proceeds. For example, if the ribose ring puckering changes significantly in the transition state to facilitate the proper orientation of the uracil base in the active site, this could result in a measurable secondary KIE. The magnitude of this effect could provide information about the degree of conformational change at the ribose in the transition state.
| Isotope Position | Predicted KIE Type | Mechanistic Insight |
| 1'-¹³C | Secondary | Changes in ribose conformation during the transition state |
Structural Biology of Ribothymidyl Synthases Bound to Substrates
Understanding the three-dimensional structure of ribothymidyl synthases in complex with their tRNA substrates is crucial for a complete picture of their function. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
NMR-Based Approaches to Enzyme-Substrate Complex Characterization
NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution. While the large size of enzyme-tRNA complexes can be a challenge for NMR, the use of isotopic labeling can greatly simplify the spectra and allow for the observation of specific atoms. nih.gov
By incorporating [1'-¹³C]ribothymidine into the tRNA substrate, researchers can use ¹³C-edited or ¹³C-detected NMR experiments to specifically probe the environment around the 1'-carbon of the target nucleotide. This allows for the study of the enzyme-substrate complex without the overwhelming background signals from the rest of the complex. Changes in the chemical shift of the ¹³C-labeled carbon upon binding to the enzyme can provide information about the local environment and interactions in the active site.
Understanding Active Site Environment and Catalytic Residues via ¹³C Labeling
The chemical shift of a ¹³C-labeled nucleus is highly sensitive to its local electronic environment. By placing a ¹³C label at the 1'-position of the target uridine, it is possible to gain insights into the interactions between the ribose moiety and the active site residues of the enzyme.
| Technique | Information Gained |
| ¹³C NMR of [1'-¹³C]uridine-tRNA | Local environment of the ribose in the active site |
| Chemical Shift Perturbation | Identification of enzyme-substrate interactions |
| Studies with Mutant Enzymes | Role of specific active site residues |
Regulation and Inhibition of tRNA Modification Pathways
The modification of tRNA is a highly regulated process that is responsive to cellular conditions. The levels of ribothymidine in tRNA can vary, and this has been shown to affect the efficiency of protein synthesis. nih.govpnas.org The enzymes responsible for these modifications are potential targets for the development of new therapeutic agents.
The study of inhibitors of ribothymidyl synthases can be facilitated by the use of isotopically labeled substrates. For example, in a competitive binding assay, the displacement of [1'-¹³C]uridine-containing tRNA from the enzyme by a potential inhibitor could be monitored by NMR. This would provide a direct measure of the inhibitor's binding affinity.
Furthermore, understanding the regulatory mechanisms of these enzymes is crucial. The activity of tRNA methyltransferases can be influenced by the availability of their substrates, SAM and the specific tRNA. nih.gov There is also evidence for the coordinated regulation of different tRNA modifying enzymes. pnas.org By using techniques that can monitor the modification status of tRNA, such as those employing isotopically labeled precursors, the complex regulatory networks governing tRNA modification can be unraveled.
Investigating Inhibitor Binding Sites Using [1'-¹³C]Ribothymidine as a Reporter
The ¹³C nucleus at the 1'-position of ribothymidine within a tRNA substrate analog provides a unique spectroscopic window into the active site of a tRNA modification enzyme. The chemical shift of this specific carbon is highly sensitive to its local electronic environment. Upon the binding of an inhibitor to the enzyme, subtle yet measurable changes in the conformation of the active site can occur, which in turn alter the environment around the C1' atom of the bound ribothymidine. These alterations are reflected as chemical shift perturbations (CSPs) in the ¹³C NMR spectrum.
By monitoring the ¹³C NMR signal of [1'-¹³C]ribothymidine in the presence of varying concentrations of a potential inhibitor, researchers can gain valuable insights into the binding event. The magnitude of the CSP can provide information on the proximity of the inhibitor to the ribose moiety of the substrate. Furthermore, the dissociation constant (Kd) of the inhibitor can be determined by titrating the enzyme-substrate complex with the inhibitor and fitting the changes in the chemical shift to a binding isotherm.
A hypothetical study investigating the binding of a competitive inhibitor to a tRNA:m⁵U54-methyltransferase could yield data as presented in Table 1. In this scenario, a tRNA mimic containing [1'-¹³C]ribothymidine is incubated with the enzyme, and the ¹³C NMR spectrum is recorded. Upon the addition of a competitive inhibitor, a significant change in the chemical shift of the C1' signal is observed, indicating that the inhibitor binds at or near the substrate's ribose-binding pocket. In contrast, a non-competitive or uncompetitive inhibitor that binds to a different site on the enzyme might induce a smaller or no chemical shift change at the C1' position.
| Condition | ¹³C Chemical Shift of C1' (ppm) | Chemical Shift Perturbation (Δδ ppm) | Inferred Binding Interaction |
|---|---|---|---|
| Enzyme + [1'-¹³C]Ribothymidine-tRNA | 92.5 | - | Substrate bound to the active site |
| + Competitive Inhibitor | 94.2 | +1.7 | Inhibitor displaces or alters the conformation of the bound substrate's ribose |
| + Non-competitive Inhibitor | 92.6 | +0.1 | Inhibitor binds to a site distant from the ribose moiety |
This table presents hypothetical data illustrating how chemical shift perturbations of [1'-¹³C]ribothymidine could be used to characterize the binding mode of different inhibitors to a tRNA modification enzyme.
Allosteric Modulation Effects on Enzyme Activity Probed by ¹³C NMR
Allosteric regulation, where binding of a molecule at a site distinct from the active site modulates the enzyme's catalytic activity, is a crucial mechanism for controlling biological pathways. wikipedia.org The use of [1'-¹³C]ribothymidine in conjunction with ¹³C NMR spectroscopy provides a means to probe these long-range conformational changes. An allosteric activator or inhibitor, upon binding to its regulatory site, can induce conformational changes that propagate through the enzyme's structure, ultimately altering the architecture of the active site. nih.gov
These allosterically-induced changes in the active site can be detected by monitoring the ¹³C NMR signal of [1'-¹³C]ribothymidine bound to the enzyme. A change in the chemical shift, line width, or intensity of the C1' signal upon the addition of an allosteric modulator would indicate a change in the local environment of the ribose moiety, even though the modulator itself does not directly interact with the substrate.
For instance, consider a tRNA methyltransferase that is allosterically activated by a small molecule. In the absence of the activator, the enzyme may exist in a less active conformation, and the [1'-¹³C]ribothymidine-containing substrate may bind with a specific chemical shift for its C1' atom. Upon the addition of the allosteric activator, the enzyme transitions to a more active conformation. This conformational change could subtly alter the positioning of amino acid residues in the active site relative to the bound substrate, leading to a measurable change in the ¹³C chemical shift of the C1' atom.
Table 2 provides a hypothetical representation of research findings from such an experiment. The data illustrates how the ¹³C chemical shift of the reporter nucleus on the substrate can be used to monitor the conformational state of the enzyme's active site as it switches between its inactive and active forms under the influence of an allosteric modulator.
| Enzyme State | ¹³C Chemical Shift of C1' (ppm) | Observed Linewidth (Hz) | Inferred Active Site Conformation |
|---|---|---|---|
| Apo Enzyme (Inactive) | 91.8 | 15 | "Tense" or less active state |
| + Allosteric Activator | 93.1 | 12 | "Relaxed" or more active state |
| + Allosteric Inhibitor | 91.5 | 18 | Stabilized "Tense" state |
This table presents hypothetical data demonstrating how the ¹³C NMR parameters of [1'-¹³C]ribothymidine could be used to probe allosterically-induced conformational changes in the active site of a tRNA modification enzyme.
Exploration of Nucleoside Biosynthesis and Metabolic Pathways
Tracing Precursor Incorporation into Ribothymidine in Cellular Systems (in vitro models)
In vitro systems, such as cell-free extracts and cultured cells, offer controlled environments to dissect the biosynthetic origins of ribothymidine. The use of ¹³C-labeled precursors allows for precise tracking of carbon atoms as they are incorporated into the final nucleoside structure.
Isotopic Flux Analysis of Carbon from Precursors to [1'-13C]Ribothymidine
Isotopic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a network. nih.govufz.de By supplying cells with a ¹³C-labeled substrate, such as [1-¹³C]glucose, the distribution of the ¹³C label in downstream metabolites, including the ribose moiety of nucleosides, can be measured. researchgate.net This data, when integrated with a metabolic network model, allows for the calculation of intracellular fluxes. mdpi.com
The labeling pattern in the ribose of this compound provides direct information on the metabolic pathways utilized for its synthesis. For instance, the pentose (B10789219) phosphate (B84403) pathway (PPP) is a major route for ribose biosynthesis. The specific isotopologues (molecules that differ only in their isotopic composition) of ribose-5-phosphate (B1218738) generated from ¹³C-labeled glucose can be traced to the ribose in ribothymidine, thereby quantifying the flux through the PPP versus other pathways like glycolysis. vanderbilt.edu
Table 1: Illustrative Isotopologue Distribution in Ribose from [1-¹³C]Glucose
| Isotopologue | Number of ¹³C Atoms | Expected Abundance from PPP |
|---|---|---|
| M+0 | 0 | Low |
| M+1 | 1 | High |
| M+2 | 2 | Moderate |
| M+3 | 3 | Low |
| M+4 | 4 | Very Low |
| M+5 | 5 | Very Low |
This table represents a simplified, hypothetical distribution to illustrate the principle of isotopic flux analysis. Actual distributions would be determined experimentally.
Elucidating the Origin of the Ribose Moiety in Ribothymidine Biosynthesis
The biosynthesis of the ribose component of nucleosides is central to nucleic acid production. Pulse-chase experiments using ¹³CO₂ or labeled glucose can effectively trace the carbon atoms incorporated into the ribose ring. tum.de In vitro studies using cell extracts have demonstrated the formation of ribothymidine through a ribose exchange reaction between thymine (B56734) and other ribonucleosides like uridine (B1682114). nih.gov This suggests a salvage pathway for the ribose moiety, where the sugar from an existing ribonucleoside is transferred to a different base.
The primary de novo pathway for ribose synthesis is the pentose phosphate pathway, which generates ribose-5-phosphate. This precursor is then activated to phosphoribosyl pyrophosphate (PRPP), which donates the ribosyl group in the synthesis of pyrimidine (B1678525) nucleotides. wikipedia.org By using specifically labeled glucose, such as [1,2-¹³C]-glucose, researchers can distinguish between different biosynthetic routes and confirm the contribution of the PPP to the ribose in ribothymidine. ufz.de
Turnover and Degradation Pathways of Modified Nucleosides
Understanding the lifecycle of modified nucleosides like ribothymidine involves investigating their rates of synthesis and degradation. This compound is an invaluable tracer for monitoring these dynamic processes in model organisms.
Monitoring the Fate of this compound in Model Organisms (e.g., bacterial cultures, yeast)
Once introduced into a model system like a bacterial or yeast culture, the metabolic fate of this compound can be followed over time. This allows for the determination of its turnover rate and the identification of its degradation products. In Saccharomyces cerevisiae, RNA degradation leads to the release of ribonucleotides and, to a lesser extent, ribonucleosides and nucleobases. nih.gov The ¹³C label at the 1' position of the ribose allows for unambiguous tracking of the ribose component as it is catabolized.
In yeast, protein degradation is a highly regulated process involving the ubiquitin-proteasome system and autophagy, which can indirectly influence nucleoside pools by affecting the turnover of RNA and ribonucleoproteins. frontiersin.orgembopress.org Studies have shown that exposure to DNA-damaging agents can increase global protein degradation in yeast, a process that is largely dependent on the proteasome. nih.govresearchgate.net This increased turnover could potentially impact the salvage and degradation pathways of nucleosides.
Identification of Enzymes Involved in Ribothymidine Catabolism
The breakdown of pyrimidine nucleosides is a fundamental metabolic process. In various organisms, pyrimidines are ultimately catabolized into smaller molecules like CO₂, H₂O, and urea. wikipedia.org The degradation of thymine, the base component of ribothymidine, proceeds through β-aminoisobutyrate, which is further metabolized into intermediates that can enter the citric acid cycle. youtube.com
In some bacteria, such as Pseudomonas, pyrimidine ribonucleoside metabolism involves enzymes like nucleoside hydrolases, which cleave the glycosidic bond between the base and the ribose sugar. mdpi.com The resulting ribose can then enter central carbon metabolism. The use of this compound would allow for the direct observation of the release of [1-¹³C]ribose and its subsequent metabolic processing.
Table 2: Key Enzymes in Pyrimidine Nucleoside Metabolism
| Enzyme | Function | Potential Role in this compound Catabolism |
|---|---|---|
| Nucleoside Hydrolase | Cleaves the N-glycosidic bond | Releases thymine and [1-¹³C]ribose |
| Pyrimidine Nucleotide N-ribosidase | Cleaves the N-ribosidic bond of nucleotides | Acts on phosphorylated forms of ribothymidine |
| Beta-ureidopropionase | Involved in the breakdown of the pyrimidine ring | Catabolizes the thymine base after its release |
This table provides examples of enzyme classes that are likely involved in the degradation of ribothymidine.
Innovations in Research Methodologies Utilizing 1 13c Ribothymidine
Integration with Mass Spectrometry for RNA Sequencing and Identification
Mass spectrometry (MS) has become an indispensable technique for the analysis of nucleic acids, offering unparalleled sensitivity and accuracy in identifying and quantifying the diverse array of post-transcriptional modifications. The use of stable isotope-labeled internal standards, such as [1'-13C]ribothymidine, is central to achieving reliable and reproducible results in quantitative MS-based RNA analysis.
The analysis of RNA modifications typically begins with the enzymatic hydrolysis of an RNA sample into its constituent nucleosides. The resulting mixture is a complex collection of canonical and modified nucleosides, which can be challenging to resolve and identify. Isotopic labeling provides a robust solution to this challenge. When this compound is synthesized and used to grow organisms in a 13C-enriched medium, the resulting "heavy" RNA can be used as an internal standard. rsc.org
In a typical workflow, this heavy labeled RNA is mixed with an unlabeled, or "light," biological sample of interest. After co-hydrolysis, the sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The this compound will have a distinct mass-to-charge (m/z) ratio compared to its natural counterpart, creating a unique isotopic signature. This mass difference allows for the unambiguous detection of ribothymidine, separating its signal from background noise and other co-eluting compounds in the complex hydrolysate mixture. rsc.org This method significantly improves the confidence of nucleoside identification.
| Compound | Isotopic Label Position | Typical Monoisotopic Mass (Da) | Expected Labeled Mass (Da) | Mass Shift (Δm, Da) |
|---|---|---|---|---|
| Ribothymidine | None (Natural Abundance) | 258.1008 | N/A | N/A |
| This compound | Ribose 1' Carbon | 258.1008 | 259.1042 | +1.0034 |
Stable isotope dilution mass spectrometry is the gold standard for the precise quantification of molecules in complex biological samples. This methodology leverages the co-analysis of the endogenous, unlabeled analyte with a known quantity of its isotopically labeled counterpart. In this context, a precisely quantified amount of this compound is spiked into a biological sample containing an unknown amount of natural ribothymidine prior to hydrolysis and analysis.
Because the labeled and unlabeled forms of ribothymidine have nearly identical chemical and physical properties (e.g., ionization efficiency and chromatographic retention time), they serve as ideal mutual internal standards. By comparing the peak intensities or areas of the mass signals for the native ribothymidine and the this compound standard, a precise ratiometric quantification of the amount of ribothymidine in the original sample can be achieved. rsc.org This approach effectively corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and reproducible quantitative data on the abundance of this specific RNA modification.
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Analysis
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology by enabling the visualization of large macromolecular complexes in their near-native states. mdpi.com While isotopic labeling is not a direct requirement for the cryo-EM imaging process itself—which relies on electron scattering to generate contrast—it is a critical component of integrated structural biology approaches that combine cryo-EM with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
The primary goal of cryo-EM sample preparation is to embed the target molecule in a thin layer of non-crystalline, vitreous ice. nih.govfrontiersin.orgthermofisher.cn The quality of this vitrified sample is often the limiting factor in achieving high-resolution structures. nih.gov An optimized labeling strategy in the context of correlative studies involves the efficient biosynthetic incorporation of this compound into the RNA component of a large ribonucleoprotein (RNP) complex.
The key is to achieve a high level of isotopic enrichment without altering the structural integrity or stability of the complex. This ensures that the sample used for NMR analysis is biochemically and structurally identical to the one used for cryo-EM. The purification and stability of the complex at the low concentrations often required for cryo-EM (typically 0.05 – 5 µM) are paramount. nih.govthermofisher.cn Therefore, the labeling protocol must be optimized to produce a homogeneous, stable, and correctly folded RNP complex suitable for both high-resolution cryo-EM and detailed NMR investigation.
A fundamental limitation of standard cryo-EM is that it produces a time-averaged, essentially static, 3D model of a molecule. mdpi.com However, biological function is intrinsically linked to molecular motion and dynamics. This is where the synergy between cryo-EM and NMR spectroscopy, particularly enhanced by isotopic labeling, becomes exceptionally powerful.
NMR spectroscopy is uniquely suited to studying molecular dynamics across a wide range of timescales. mdpi.com By incorporating this compound into an RNA molecule within a larger complex, researchers can use 13C-edited NMR experiments to probe the local environment and dynamics specifically at the labeled site. nih.gov This provides information on the flexibility, conformational changes, and interactions of that specific nucleotide.
By mapping the dynamic information obtained from NMR onto the high-resolution static structure provided by cryo-EM, a much richer and more complete understanding of the molecule's function can be achieved. This correlative approach allows scientists to visualize how specific regions of an RNA molecule move and interact within the context of the entire complex, bridging the gap between static structure and dynamic function.
| Technique | Primary Information | Role of this compound | Key Output |
|---|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure (static) | Not directly used for imaging, but ensures sample congruency with NMR. | 3D density map and atomic model. |
| Nuclear Magnetic Resonance (NMR) | Local dynamics, conformation, and interactions (in solution) | Serves as a site-specific probe for 13C-edited NMR experiments. nih.gov | Resonance assignments, relaxation data, chemical shift perturbations. |
Development of Biosensors and Probes for Nucleic Acid Environments
The development of molecular probes and biosensors is crucial for detecting and studying specific nucleic acids within complex biological systems. While fluorescence-based methods are common, they can suffer from limitations such as photobleaching and the need for external light sources. Isotope-labeled compounds like this compound offer an alternative sensing modality based on NMR spectroscopy.
A nucleic acid probe can be designed by incorporating this compound into a short oligonucleotide sequence. The 13C nucleus possesses a unique NMR signal that is highly sensitive to its local chemical environment. When this probe hybridizes with its target RNA or DNA sequence, or interacts with a specific protein, the conformation and electronic environment around the 1'-carbon of the ribothymidine will change. This change induces a measurable shift in the 13C NMR signal.
This principle allows for the creation of highly specific, non-invasive biosensors. Such a probe could be used to report on specific binding events, local structural changes, or the presence of a target nucleic acid in a sample, all by monitoring the 13C NMR spectrum. The development of hyperpolarization techniques, which can dramatically increase the sensitivity of NMR, further enhances the potential of 13C-labeled probes for real-time monitoring of molecular interactions in biological environments. nih.gov
Design of Ribothymidine-Based Probes for Specific RNA Targets
The chemical synthesis of RNA oligonucleotides allows for the precise, site-specific incorporation of isotopically labeled building blocks like this compound phosphoramidite. nih.govnih.govarxiv.org This capability is fundamental to the design of highly specific RNA probes for NMR studies. By strategically placing the 13C label within a known or putative binding site, researchers can create a sensitive reporter for monitoring local conformational changes upon interaction with target molecules such as proteins or other nucleic acids.
The design of these probes hinges on several key principles:
Strategic Placement: The this compound is typically incorporated into a region of the RNA probe that is expected to undergo a conformational change upon binding to its target. This could be within a loop, a bulge, or at a protein-RNA interface.
Minimal Perturbation: As ribothymidine is a naturally occurring modified nucleoside, its incorporation is generally well-tolerated and less likely to perturb the native structure of the RNA compared to bulky fluorescent probes. The isotopic label itself has a negligible effect on the RNA's structure and function.
NMR Signal Resolution: The 13C label provides a unique NMR signal that can be readily distinguished from the background of unlabeled nucleotides. This is particularly advantageous in larger RNA molecules or complex systems where spectral overlap is a significant challenge. researchgate.netarxiv.org
The primary application of these probes is in NMR-based structural and dynamic studies. The 13C chemical shift of the C1' position is highly sensitive to the local environment, including the sugar pucker conformation and the glycosidic torsion angle (χ). Changes in these parameters upon target binding can be directly observed as shifts in the 13C NMR spectrum, providing valuable insights into the binding mechanism.
Table 1: Example of Research Findings from this compound-Based Probes
| Research Question | Probe Design | Key Finding |
| Characterization of a protein-RNA binding interface | An RNA aptamer with this compound at the protein contact site. | A significant change in the 13C chemical shift of the C1' carbon upon protein binding, indicating a localized conformational rearrangement. |
| Probing the dynamics of an RNA internal loop | A hairpin RNA containing this compound within the loop. | Analysis of 13C relaxation data revealed increased flexibility in the loop region compared to the stem. |
| Monitoring ligand-induced conformational changes in a riboswitch | A riboswitch aptamer domain with this compound near the ligand-binding pocket. | Ligand binding induced a measurable change in the 1J(C1'-H1') coupling constant, reflecting a shift in the sugar pucker equilibrium. |
Application in Fluorescence Resonance Energy Transfer (FRET) Studies
While isotopic labels like 13C are not fluorescent, their incorporation into RNA probes can be complementary to fluorescence-based techniques such as Fluorescence Resonance Energy Transfer (FRET). FRET is a powerful tool for measuring distances in the 1-10 nanometer range and is widely used to study the global architecture and conformational changes of biomolecules.
In a typical FRET experiment involving RNA, a donor fluorophore and an acceptor fluorophore are attached to different positions on the RNA molecule. The efficiency of energy transfer between the donor and acceptor is inversely proportional to the sixth power of the distance between them. By monitoring changes in FRET efficiency, researchers can infer changes in the distance between the labeled sites, providing information on RNA folding and dynamics.
The role of this compound in this context is indirect but crucial for structural validation. High-resolution structural information obtained from NMR studies of this compound-labeled RNA can be used to:
Validate FRET-derived distance constraints: The precise atomic coordinates from an NMR structure can be used to calculate the expected distance between the fluorophore attachment points, allowing for a direct comparison with the distances measured by FRET.
Refine the placement of FRET pairs: Structural models based on NMR data can guide the optimal placement of donor and acceptor fluorophores to maximize the sensitivity of the FRET experiment to the conformational change of interest.
Provide a more complete picture of RNA dynamics: Combining the global distance information from FRET with the local, atomic-level detail from NMR of isotopically labeled probes offers a more comprehensive understanding of the RNA's structural and dynamic landscape.
Computational Modeling and Simulation Refinement with this compound Data
Experimental data from this compound-labeled RNA are invaluable for refining and validating computational models of RNA structure and dynamics. Molecular dynamics (MD) simulations, for instance, can provide a detailed picture of the conformational ensemble of an RNA molecule, but their accuracy is highly dependent on the underlying force field. nih.govresearchgate.netnih.gov Experimental NMR data serve as critical benchmarks for these simulations.
Derivation of Torsion Angle Restraints from 13C Chemical Shifts and Coupling Constants
The conformation of the ribose sugar and the orientation of the base relative to the sugar are described by a set of torsion angles. The glycosidic torsion angle (χ), which describes the rotation around the C1'-N1 bond, and the sugar pucker, which is characterized by the pseudorotation phase angle, are particularly important determinants of RNA structure. Both of these parameters can be constrained using NMR data derived from a this compound label.
13C Chemical Shifts: The chemical shift of the C1' carbon is sensitive to the sugar pucker. C3'-endo and C2'-endo sugar conformations, which are characteristic of A-form and B-form helices, respectively, give rise to distinct C1' chemical shift ranges. nih.gov This information can be used as a qualitative restraint in structure calculations.
1J(C1'-H1') Coupling Constants: The one-bond coupling constant between the C1' carbon and the H1' proton is also dependent on the sugar pucker.
3J(C-H) Coupling Constants: Three-bond scalar couplings, such as ³J(C2-H1') and ³J(C6-H1') in pyrimidines, are related to the glycosidic torsion angle χ through Karplus-type equations. acs.org Measuring these couplings in a this compound-labeled nucleotide can provide quantitative restraints on the χ angle.
Table 2: Relationship between NMR Parameters of this compound and Torsion Angles
| NMR Parameter | Torsion Angle | Relationship |
| ¹³C Chemical Shift of C1' | Sugar Pucker (Pseudorotation Phase Angle) | Different chemical shift ranges are characteristic of C3'-endo and C2'-endo conformations. |
| ¹J(C1'-H1') | Sugar Pucker | The magnitude of the coupling constant varies with the sugar pucker. |
| ³J(C2-H1') / ³J(C6-H1') | Glycosidic Torsion Angle (χ) | Described by a Karplus equation, allowing for the determination of allowed ranges for χ. |
Validation of Molecular Dynamics Simulations of RNA using Experimental 13C Data
Molecular dynamics simulations can generate ensembles of RNA structures, but it is essential to validate these ensembles against experimental data to ensure their accuracy. nih.gov Experimental data from this compound provides a powerful means of validation.
The process typically involves the following steps:
MD Simulation: An MD simulation of the RNA molecule of interest is performed to generate a trajectory of atomic coordinates over time.
Back-Calculation of NMR Parameters: From the simulated structural ensemble, the expected NMR parameters, such as 13C chemical shifts and J-coupling constants, are calculated.
Comparison with Experimental Data: The back-calculated NMR parameters are compared with the experimentally measured values obtained from the this compound-labeled RNA.
Force Field Refinement: If there are significant discrepancies between the simulated and experimental data, it may indicate inaccuracies in the force field used for the simulation. The experimental data can then be used to guide the refinement of the force field parameters to improve the accuracy of future simulations. nih.gov
This iterative process of simulation, back-calculation, and comparison with experimental data is crucial for developing more accurate and predictive computational models of RNA. The site-specific nature of the data provided by this compound makes it particularly valuable for this purpose, as it allows for a detailed assessment of the accuracy of the simulation in a specific region of the molecule.
Q & A
Q. How should researchers address isotopic dilution effects when using this compound in heterogeneous cell populations?
- Methodological Answer : Characterize cell-type-specific uptake rates via single-cell RNA sequencing or fluorescence-activated cell sorting (FACS). Normalize labeling data to cell biomass and adjust for extracellular metabolite pools. Use compartmentalized modeling to account for intracellular heterogeneity .
《SCI论文写作教程》第十三节 参考文献11:00
Q. What strategies validate the specificity of 13C labeling in ribothymidine amid competing metabolic pathways?
- Methodological Answer : Perform isotopic competition assays with unlabeled thymidine or inhibitors of salvage pathways (e.g., thymidine kinase). Confirm pathway specificity via CRISPR-Cas9 knockout models of key enzymes. Cross-validate with 2H or 15N tracers in parallel experiments .
Q. How can multi-omics datasets (e.g., transcriptomics, proteomics) enhance the interpretation of 13C-ribothymidine metabolic data?
- Methodological Answer : Integrate fluxomics data with transcriptomic profiles using tools like COBRApy or MetaboAnalyst. Identify regulatory nodes where enzyme expression correlates with flux rates. Use machine learning (e.g., random forests) to predict pathway activity under varying conditions .
Methodological and Reporting Standards
Q. What statistical frameworks are recommended for analyzing 13C isotopomer distributions in ribothymidine studies?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use false discovery rate (FDR) corrections for multiple comparisons. Report confidence intervals for flux estimates and adhere to the "significant" label only after rigorous statistical validation (p < 0.05 with pre-specified thresholds) .
Q. How should researchers document experimental protocols for reproducibility in 13C tracer studies?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: detail isotopic purity, solvent systems, and quenching methods in the main text. Provide raw NMR/MS spectra and computational scripts in supplementary materials. Use platforms like GitHub for code sharing .
Cross-Disciplinary Applications
Q. Can hyperpolarized this compound be adapted for in vivo imaging of nucleic acid metabolism?
Q. How does this compound compare to 2H or 15N tracers in studying nucleotide salvage pathways?
- Methodological Answer : 13C offers higher NMR sensitivity and clearer isotopomer resolution than 2H, but requires more expensive infrastructure. 15N is useful for studying nitrogenous base recycling but lacks the versatility of 13C in carbon backbone tracing. Use tandem labeling (13C/15N) for multi-tracer experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
